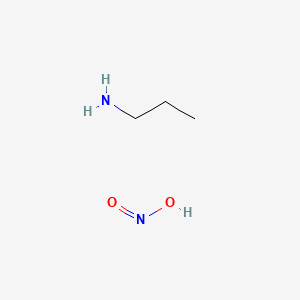
Propylamine nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylamine nitrite is an organic compound that belongs to the class of nitrites. It is derived from propylamine, which is a primary amine with the chemical formula C₃H₉N. This compound is known for its applications in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylamine nitrite can be synthesized through the reaction of propylamine with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid such as hydrochloric acid (HCl).
Reaction with Propylamine: The nitrous acid then reacts with propylamine to form this compound.
The reaction conditions usually involve maintaining a low temperature to stabilize the nitrous acid and prevent its decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in maintaining the required temperature and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
Propylamine nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product and may involve catalysts or specific solvents.
Major Products Formed
Oxidation: Nitroso compounds
Reduction: Amines
Substitution: Various substituted amines and other organic compounds
Applications De Recherche Scientifique
Propylamine nitrite has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of propylamine nitrite involves its interaction with nitrous acid to form nitroso compounds. The nitroso group can then participate in various chemical reactions, including diazotization and nitrosation. These reactions are crucial in the synthesis of diazonium salts and other nitrogen-containing compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylamine nitrite
- Ethylamine nitrite
- Butylamine nitrite
Comparison
Propylamine nitrite is unique due to its specific alkyl chain length, which influences its reactivity and the types of reactions it undergoes. Compared to methylamine nitrite and ethylamine nitrite, this compound has a longer carbon chain, which can affect its solubility and interaction with other molecules. Butylamine nitrite, on the other hand, has a longer chain than this compound, which can lead to different physical and chemical properties .
Propriétés
Numéro CAS |
60874-82-0 |
|---|---|
Formule moléculaire |
C3H10N2O2 |
Poids moléculaire |
106.12 g/mol |
Nom IUPAC |
nitrous acid;propan-1-amine |
InChI |
InChI=1S/C3H9N.HNO2/c1-2-3-4;2-1-3/h2-4H2,1H3;(H,2,3) |
Clé InChI |
UBLPNNKMVUOMSY-UHFFFAOYSA-N |
SMILES canonique |
CCCN.N(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















